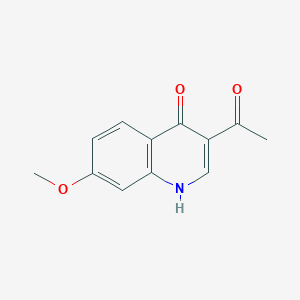
3-(1-ethylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethylpyrrolidin-2-yl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The addition of the 1-ethylpyrrolidin-2-yl group enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethylpyrrolidin-2-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the 1-ethylpyrrolidin-2-yl group. One common method starts with the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequently, the 1-ethylpyrrolidin-2-yl group can be introduced via nucleophilic substitution or reductive amination reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring, potentially leading to the formation of different stereoisomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole core .
Scientific Research Applications
3-(1-Ethylpyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-(1-ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets. For example, the compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
3-(1-Methylpyrrolidin-2-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
3-(1-Ethylpyrrolidin-2-yl)pyridine: Similar pyrrolidine substitution but with a pyridine ring instead of an indole ring.
Uniqueness: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct pharmacological properties. The ethyl group on the pyrrolidine ring can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3 |
InChI Key |
PWMNSDRIYDELME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
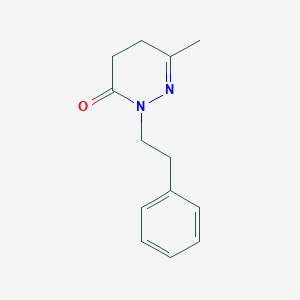
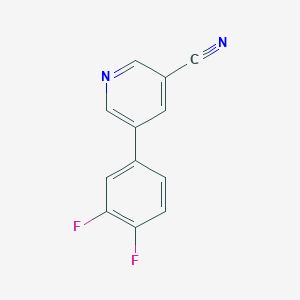

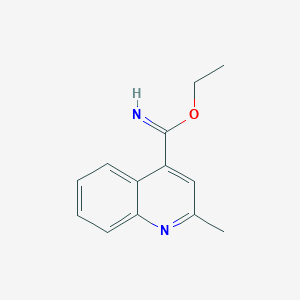
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)

![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)

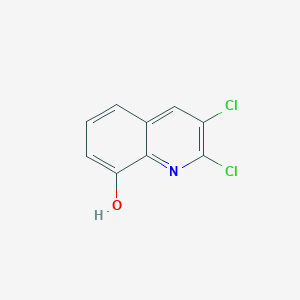
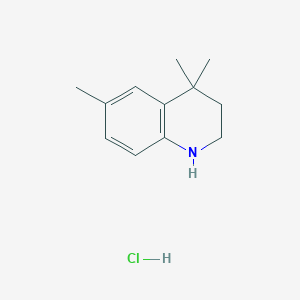
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
